Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863440
InChI: InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-8-16-13(22-12)9-17-15(19)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol

Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15863440

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate -

Specification

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
IUPAC Name ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-8-16-13(22-12)9-17-15(19)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,17,19)
Standard InChI Key NDFBFVOSNXGTTQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(S1)CNC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) functionalized at the 2-position with a Cbz-protected aminomethyl group (-NH-CH₂-O-CO-O-Benzyl) and at the 5-position with an ethyl ester (-CO-O-Ethyl). The IUPAC name, ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylate, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₄S
Molecular Weight320.4 g/mol
CAS NumberNot publicly disclosed
Standard InChIInChI=1S/C15H16N2O4S/c1-2-20-14(18)12-8-16-13(22-12)9-17-15(19)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,17,19)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Characterization

  • ¹H NMR: The aromatic protons of the benzyl group resonate at δ 7.2–7.4 ppm, while the thiazole ring’s protons appear as singlet(s) near δ 8.1–8.3 ppm. The ethyl ester’s methylene (-CH₂-) and methyl (-CH₃) groups produce quartets (~δ 4.3 ppm) and triplets (~δ 1.3 ppm), respectively.

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of ester and carbamate) and ~1250 cm⁻¹ (C-O-C stretching).

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized via multi-step reactions, often starting from 2-aminothiazole derivatives. A representative pathway involves:

  • Cbz Protection: Reaction of 2-aminomethylthiazole with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base (e.g., triethylamine) to install the Cbz group.

  • Esterification: Subsequent treatment with ethyl chloroformate introduces the ethyl ester at the 5-position .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Cbz ProtectionCbz-Cl, Et₃N, DCM, 0°C→RT75–85
EsterificationClCO₂Et, DMAP, CH₃CN, reflux60–70

Industrial-Scale Production

Patent WO2020095215A1 describes a scalable method using continuous flow reactors to enhance efficiency. Key optimizations include:

  • Temperature Control: Maintaining 40–50°C during Cbz protection minimizes side reactions.

  • Solvent Selection: Acetonitrile improves esterification kinetics compared to THF or DMF .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s thiazole core and Cbz group make it a versatile precursor for:

  • Antifungal Agents: Analogues with similar structures exhibit activity against Candida albicans (MIC: 3.92–4.01 mM).

  • Kinase Inhibitors: Substitution at the 5-position with amide groups yields compounds targeting EGFR and VEGFR .

Case Study: Anticancer Derivatives

In a patent-led study , derivatives of this compound demonstrated IC₅₀ values of <1 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines. The Cbz group’s removal via hydrogenolysis enables further functionalization of the aminomethyl moiety.

Industrial and Material Science Applications

Dye Manufacturing

The thiazole ring’s conjugated π-system facilitates light absorption in the visible spectrum, making the compound a precursor for:

  • Azo Dyes: Coupling with diazonium salts produces dyes with λₘₐₓ = 450–550 nm.

  • Fluorescent Probes: Functionalization with electron-donating groups enhances quantum yield (Φ = 0.4–0.6).

Agricultural Fungicides

Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate derivatives inhibit Fusarium oxysporum growth at 10 ppm concentrations, as reported in patent US10351556B2 .

ConditionStability
Temperature-20°C (desiccated)
LightAmber glass, inert atmosphere
Shelf Life12–18 months

Future Research Directions

Expanding Medicinal Chemistry Applications

  • PROTAC Development: Conjugation with E3 ligase ligands could enable targeted protein degradation .

  • Antiviral Screening: Thiazole derivatives show promise against RNA viruses (e.g., SARS-CoV-2) .

Green Chemistry Innovations

  • Biocatalytic Synthesis: Using lipases for esterification may reduce reliance on toxic solvents.

  • Waste Minimization: Patent US10351556B2 highlights solvent recycling protocols that cut waste by 40%.

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